4-Methoxy-N-methylaniline (CAS 5961-59-1), also known as N-methyl-p-anisidine, is a secondary aromatic amine characterized by an electron-donating para-methoxy group . In industrial and laboratory procurement, it is primarily sourced as a highly reactive, pre-methylated building block for active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of both the N-methyl and p-methoxy groups imparts moderate polarity, enhanced nucleophilicity, and a lowered oxidation potential compared to standard unsubstituted anilines. For procurement professionals, selecting this specific compound eliminates the need for downstream selective mono-methylation of primary amines, streamlining workflows in cross-coupling reactions and the synthesis of complex N,N-disubstituted architectures.
Substituting 4-Methoxy-N-methylaniline with its primary amine analog, p-anisidine, or its unsubstituted analog, N-methylaniline, introduces severe process inefficiencies [1]. Using p-anisidine requires a subsequent, highly controlled N-methylation step that is notoriously prone to over-alkylation (yielding N,N-dimethyl-p-anisidine), which necessitates costly and time-consuming chromatographic purification to separate the mono- and di-alkylated products. Conversely, substituting with N-methylaniline removes the para-methoxy group, which drastically reduces the nucleophilicity of the amine and alters the oxidation potential of the aromatic ring. This lack of electron density leads to sluggish kinetics in Buchwald-Hartwig aminations and nucleophilic aromatic substitutions (SNAr), often requiring higher catalyst loadings and harsher thermal conditions to achieve comparable conversions.
In the synthesis of 2-phenylaminoquinazoline-based Mer Tyrosine Kinase inhibitors, direct coupling of 2-chloroquinazolines with 4-Methoxy-N-methylaniline proceeds smoothly to yield the target N-methyl-N-(4-methoxyphenyl)amino moiety in high yields (82% under microwave irradiation) [1]. If p-anisidine is used as a baseline substitute, the resulting secondary amine must undergo a subsequent methylation step, which inherently risks over-alkylation to the tertiary amine and reduces the overall multi-step yield. The pre-installed methyl group ensures strict 1:1 stoichiometry during the coupling phase, bypassing the thermodynamic drive toward N,N-dialkylation that plagues primary electron-rich anilines.
| Evidence Dimension | Synthetic efficiency and avoidance of di-alkylation |
| Target Compound Data | Direct coupling yields 82% of the target tertiary amine API without over-alkylation. |
| Comparator Or Baseline | p-Anisidine (Requires multi-step synthesis with high risk of N,N-dialkylation byproducts). |
| Quantified Difference | Single-step high-yield coupling vs. multi-step process requiring chromatographic separation. |
| Conditions | Microwave-assisted coupling with 2-chloroquinazolines in EtOH at 150 °C. |
Procurement of the pre-methylated secondary amine directly reduces API manufacturing steps and eliminates the need for complex purification of over-alkylated byproducts.
The para-methoxy group exerts a strong positive mesomeric (+M) effect, significantly increasing the electron density on the nitrogen atom compared to N-methylaniline [1]. In nucleophilic aromatic substitution (SNAr) and metal-catalyzed amination sequences, this enhanced nucleophilicity translates to faster reaction rates and higher conversion efficiencies. While N-methylaniline often requires extended reaction times or stronger bases to overcome its lower nucleophilicity, 4-Methoxy-N-methylaniline acts as a stronger nucleophile, driving sluggish electrophilic capture steps to completion more rapidly.
| Evidence Dimension | Nucleophilic reactivity and reaction kinetics |
| Target Compound Data | Enhanced reactivity due to the +M effect of the para-methoxy group. |
| Comparator Or Baseline | N-methylaniline (Lower nucleophilicity, requiring harsher conditions or longer reaction times). |
| Quantified Difference | Substantially faster reaction kinetics in sterically hindered or electronically deactivated electrophile couplings. |
| Conditions | SNAr or Buchwald-Hartwig cross-coupling environments. |
Buyers scaling up amination reactions can achieve higher throughput and lower energy costs by utilizing a more reactive, electron-rich nucleophile.
In the development of redox-active materials and conductive polymers, the oxidation potential and the stability of the intermediate radical cation are critical parameters. The presence of the electron-donating methoxy group in 4-Methoxy-N-methylaniline lowers its anodic oxidation potential relative to N-methylaniline and stabilizes the resulting radical cation [1]. Fast-scan cyclic voltammetry and electron-transfer stopped-flow methods demonstrate that radical cations derived from p-anisidine derivatives exhibit distinct, manageable decay kinetics compared to less substituted anilines. This stabilization prevents rapid, uncontrolled polymerization or degradation, allowing for more precise electropolymerization.
| Evidence Dimension | Anodic oxidation potential and radical cation stability |
| Target Compound Data | Lower oxidation potential with a stabilized radical cation intermediate. |
| Comparator Or Baseline | N-methylaniline (Higher oxidation potential, less stable radical intermediate). |
| Quantified Difference | Cathodic shift in oxidation potential and extended radical cation half-life. |
| Conditions | Cyclic voltammetry and electron-transfer stopped-flow analysis in acetonitrile. |
For materials scientists, this compound offers a wider electrochemical window and more controllable polymerization kinetics for advanced electronic materials.
4-Methoxy-N-methylaniline is a highly efficient precursor for synthesizing pharmaceutical APIs that require an N-methyl-N-(4-methoxyphenyl)amino pharmacophore, such as Mer Tyrosine Kinase inhibitors [1]. Its use bypasses the need for selective methylation of primary amines, directly improving process mass intensity (PMI) and overall yield in medicinal chemistry workflows.
In industrial fine chemical synthesis involving deactivated or sterically hindered electrophiles, the enhanced nucleophilicity of 4-Methoxy-N-methylaniline makes it a more effective choice than N-methylaniline [1]. It ensures higher conversions in SNAr and transition-metal-catalyzed aminations, reducing the need for excessive catalyst loading or prolonged heating cycles.
Due to its lowered oxidation potential and the stability of its radical cation, this compound is highly suited for the synthesis of triarylamine-based hole-transporting materials used in perovskite solar cells and OLEDs [2]. The secondary amine allows for precise cross-coupling with aryl halides to build complex, electron-rich architectures that facilitate efficient charge transfer.
Irritant